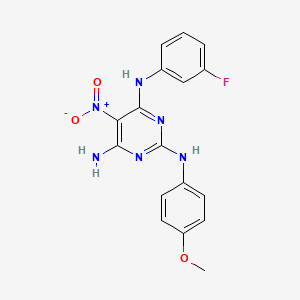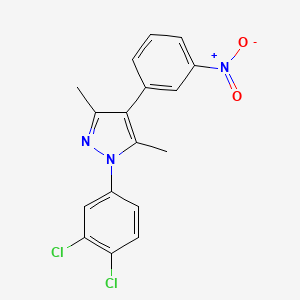![molecular formula C12H9F2N3OS B12480460 4-(2,4-difluorophenyl)-2,6-dihydro-4H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B12480460.png)
4-(2,4-difluorophenyl)-2,6-dihydro-4H-pyrazolo[3,4-e][1,4]thiazepin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Difluorophenyl)-2H,4H,6H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the phenyl ring enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-difluorophenyl)-2H,4H,6H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one typically involves multi-component reactions. One efficient method is the l-proline catalyzed multi-component reaction, which involves the condensation of substituent-pyrazoles, aldehydes, and thioglycollic acid . This reaction is carried out under mild conditions and yields the desired product with good to excellent efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of recyclable heterogeneous solid acid catalysts, such as polyvinyl alcohol and hydroxyethylsulfuric acid, has been reported to make the synthesis process more sustainable and efficient .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenyl)-2H,4H,6H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives of the original compound.
Scientific Research Applications
4-(2,4-Difluorophenyl)-2H,4H,6H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored for its potential therapeutic applications in treating various diseases.
Industry: The compound’s stability and bioavailability make it suitable for use in the development of pharmaceuticals and other industrial applications.
Mechanism of Action
The mechanism of action of 4-(2,4-difluorophenyl)-2H,4H,6H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to its cytotoxic effects on cancer cells . The exact molecular targets and pathways are still under investigation, but the compound’s ability to induce apoptosis and inhibit cell growth is well-documented.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-Difluorophenyl)-2,4-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
- Other pyrazolo[3,4-e][1,4]thiazepine derivatives
Uniqueness
4-(2,4-Difluorophenyl)-2H,4H,6H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one is unique due to the presence of two fluorine atoms in the phenyl ring, which enhances its stability and bioavailability compared to other similar compounds. This makes it a more promising candidate for drug development and other applications.
Properties
Molecular Formula |
C12H9F2N3OS |
|---|---|
Molecular Weight |
281.28 g/mol |
IUPAC Name |
4-(2,4-difluorophenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-one |
InChI |
InChI=1S/C12H9F2N3OS/c13-6-1-2-7(9(14)3-6)11-8-4-15-17-12(8)16-10(18)5-19-11/h1-4,11H,5H2,(H2,15,16,17,18) |
InChI Key |
OOCMAKMGZFPXJR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(C=NN2)C(S1)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-bromophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12480380.png)
![N-(1-methoxypropan-2-yl)-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B12480388.png)

![4-chloro-N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B12480391.png)

![N-(4-acetylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B12480408.png)


![N-benzyl-N-[(3-chloro-4-ethoxyphenyl)sulfonyl]glycine](/img/structure/B12480433.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 2,4-dimethoxybenzoate](/img/structure/B12480436.png)
![methyl 4-(4-ethylpiperazin-1-yl)-3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12480441.png)

![ethyl 3-[(E)-(1-methyl-1H-pyrrol-2-yl)diazenyl]benzoate](/img/structure/B12480446.png)
![3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(propylcarbamoyl)phenyl]benzamide](/img/structure/B12480452.png)
